Methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride

Description

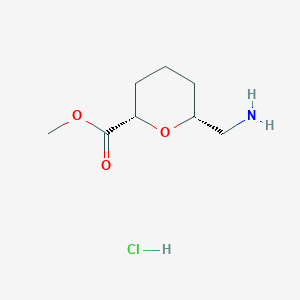

Methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with an aminomethyl group at the 6-position and a methyl ester at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its stereochemistry, defined by the (2S,6R) configuration, is critical for biological activity and interaction with molecular targets.

Properties

IUPAC Name |

methyl (2S,6R)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7-4-2-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNQCEAUAOJLDL-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(O1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H](O1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxane Family

a. Canagliflozin (SGLT2 Inhibitor)

- Structure : (2S,3R,4R,5S,6R)-2-[3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol .

- Key Differences: Contains a hydroxymethyl group instead of an aminomethyl group. Multiple hydroxyl groups on the oxane ring enhance water solubility but reduce lipophilicity. Larger molecular weight (444.5 g/mol vs. ~217.67 g/mol estimated for the target compound).

- Application : Used as a sodium-glucose cotransporter-2 (SGLT2) inhibitor for diabetes management.

b. Dapagliflozin (SGLT2 Inhibitor)

- Structure : (2S,3R,4R,5S,6R)-2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol .

- Key Differences :

- Similar oxane backbone but substituted with a chlorophenyl and ethoxybenzyl group.

- Molecular weight: 408.88 g/mol (C₂₁H₂₅ClO₆).

- Application: Another SGLT2 inhibitor, emphasizing the role of stereochemistry in target binding.

Comparison Table: Oxane Derivatives

Stereoisomeric Variants

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic Acid Hydrochloride

Bicyclic and Heterocyclic Compounds

Methyl (1S,2S,3S,5R)-3-[(2-chloro-6-methylphenyl)carbamoyloxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Hydrochloride

- Structure : Features a bicyclo[3.2.1]octane core with a carbamoyloxy group .

- Key Differences :

- Larger molecular weight (403.3 g/mol vs. ~217.67 g/mol).

- Contains a chloro-methylphenyl group, increasing lipophilicity.

- Application : Likely a local anesthetic or anticholinergic agent due to structural resemblance to tropane alkaloids.

Penam Derivatives (Beta-Lactam Antibiotics)

Example : (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

- Structure : Beta-lactam ring fused with a thiazolidine ring.

- Key Differences: Sulfur-containing bicyclic system vs. oxygen-based oxane. Amino and carboxylic acid groups enable bacterial transpeptidase inhibition.

- Application : Core structure of penicillins, highlighting the role of functional groups in antibiotic activity.

Research Findings and Implications

Stereochemistry and Bioactivity : The (2S,6R) configuration of the target compound may confer selectivity for specific receptors, akin to how SGLT2 inhibitors require precise stereochemistry for efficacy .

Solubility and Stability : The hydrochloride salt improves aqueous solubility compared to neutral analogs, similar to metformin hydrochloride’s formulation advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.